
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C12H16BrN This compound is a derivative of tetrahydronaphthalene, featuring a bromine atom and a dimethyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydronaphthalene followed by amination. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromo compound is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: 3,3-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
- 3,3-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
Uniqueness
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the specific position of the bromine atom and the amine group on the naphthalene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Propriétés
Formule moléculaire |
C12H16BrN |
|---|---|
Poids moléculaire |
254.17 g/mol |
Nom IUPAC |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-naphthalen-2-amine |
InChI |
InChI=1S/C12H16BrN/c1-12(2)7-8-3-4-10(13)5-9(8)6-11(12)14/h3-5,11H,6-7,14H2,1-2H3 |
Clé InChI |
SURKQPSMVXGYEN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(CC1N)C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


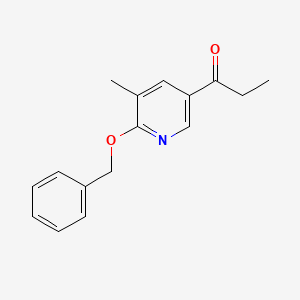
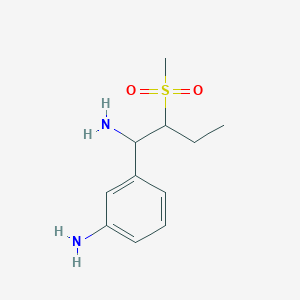
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)
![Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B15232231.png)
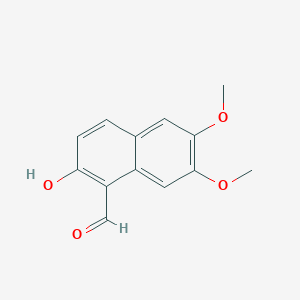
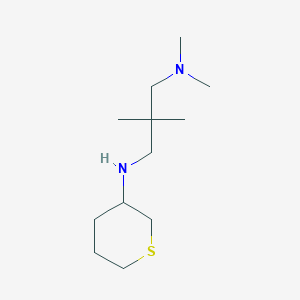
![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)


![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)
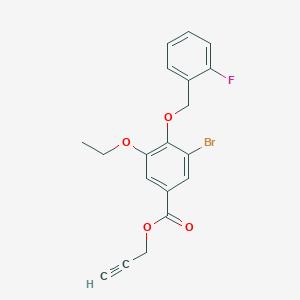
![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)
